molecular formula C29H33FN2O3 B13385837 1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol

1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol

Cat. No.: B13385837
M. Wt: 476.6 g/mol
InChI Key: RABRVTLWYYBNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol is a useful research compound. Its molecular formula is C29H33FN2O3 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Identity
The compound 1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol, also known as Tezacaftor Intermediate, has the following chemical properties:

  • Molecular Formula : C29H33FN2O3
  • Molar Mass : 476.58 g/mol
  • Density : 1.16 g/cm³ (predicted)
  • Boiling Point : 648.5 °C (predicted)
  • Solubility : Slightly soluble in DMSO and very slightly in methanol .

Biological Activity

The biological activity of this compound primarily stems from its structural features, which facilitate interactions with various biological macromolecules, including proteins and enzymes. The presence of functional groups such as amino, hydroxyl, and benzyloxy enhances its pharmacological potential.

Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, particularly in the following areas:

Case Studies

Several case studies have evaluated the biological activity of structurally similar compounds:

  • Tyrosinase Inhibition Study : A study on furan derivatives demonstrated that modifications to the phenyl ring significantly affected tyrosinase inhibitory activity. The most potent derivative displayed an IC50 value of 0.0433 µM for monophenolase activity, indicating that structural optimization can lead to enhanced biological effects .
  • Anticancer Research : Compounds structurally related to Tezacaftor have been investigated for their anticancer properties. One study highlighted that certain indole derivatives could induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparative analysis with known compounds is useful:

Compound NameStructural FeaturesBiological Activity
SerotoninIndole core with hydroxyl groupNeurotransmitter activity
FluoxetineIndole core with trifluoromethyl groupAntidepressant activity
VenlafaxinePhenethylamine structureAntidepressant and anxiolytic effects

This table illustrates how variations in chemical structure can lead to distinct biological activities, providing insights into potential therapeutic applications for 1-[5-Amino-6-fluoro...] .

Scientific Research Applications

The compound 1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol, also known as (R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol, is a chemical compound with the molecular formula C29H33FN2O3C_{29}H_{33}FN_2O_3 and a molar mass of 476.58 g/mol . It is also known as VX-661 intermediate .

Basic Information

  • IUPAC Name: (2R)-1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol
  • CAS Number: 1294504-67-8
  • Density: 1.16±0.1 g/cm3 (Predicted)
  • Boiling Point: 648.5±55.0 °C (Predicted)
  • Solubility: Slightly soluble in DMSO and very slightly soluble in Methanol

Safety and Handling

  • Skin irritation (Category 2) and eye irritation (Category 2A) are indicated in hazard identification .
  • It is intended for research and development use only, under the supervision of technically qualified individuals .

Tryptophan–Kynurenine Metabolism

The broader role of molecules containing an indole group is seen in the Tryptophan-Kynurenine pathway, which is implicated in several diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . This pathway involves the conversion of tryptophan (Trp) into various metabolites that affect immune responses, neuroinflammation, and cellular energy regulation . Relevant pathways related to the use of the molecule of interest include:

  • The Indoxyl Sulfate (INS) Pathway: Tryptophan is converted to indole, then metabolized into indoxyl and finally to INS, which can act as both a pro-oxidant and antioxidant depending on the context .
  • The Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to IAM, which is then converted to indole-3-acetic acid (IAA). IAM has antioxidant activity .
  • The Indole-3-Propionic Acid (IPA) Pathway: Tryptophan is converted to indole-3-pyruvic acid (IPyA), leading to ILA, IAcA, and IPA. IPA exhibits high antioxidant activity .

Properties

IUPAC Name

1-[5-amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O3/c1-29(2,20-35-18-22-11-7-4-8-12-22)28-14-23-13-26(31)25(30)15-27(23)32(28)16-24(33)19-34-17-21-9-5-3-6-10-21/h3-15,24,33H,16-20,31H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABRVTLWYYBNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C2=CC3=CC(=C(C=C3N2CC(COCC4=CC=CC=C4)O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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